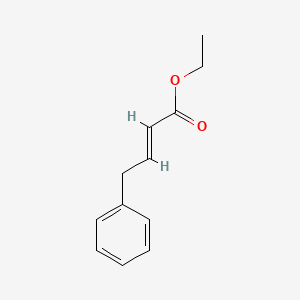

Ethyl trans-4-phenyl-2-butenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl trans-4-phenyl-2-butenoate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.242. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Silicon-Directed Selective Gamma Substitution : Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, a derivative of Ethyl trans-4-phenyl-2-butenoate, undergoes selective reaction at carbon 4 with Lewis acids, carbonyl compounds, acetals/ketals, acid chlorides, and chloromethyl phenyl sulfide. This represents a selective gamma substitution on an α,β-unsaturated ester (Albaugh-Robertson & Katzenellenbogen, 1982).

Reactivity with Isocyanate and Isothiocyanate : Ethyl 2-methyl-3-amino-2-butenoate, another derivative, reacts with phenyl isocyanate and isothiocyanate, forming mixtures of N- and C-adducts, which are influenced by the electron-withdrawing groups and solvent polarity (Maquestiau, Eynde, & Monclus, 2010).

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, similar to this compound, acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation with N-tosylimines, forming highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Facile Access to Stereodefined Dienoates and Cyclopropylenoates : Research on Ethyl (2 E, 4 E)-3-trifluoromethyl-2,4-dienoates and ethyl (E)-3-trans-alkylcyclopropyl-4,4,4-trifluoro-2-butenoates, related to this compound, demonstrates their preparation via Suzuki cross-coupling reaction, retaining configurations (Wang, Deng, Pan, & Zhang, 2003).

Preparation and Application as a Medicinal Intermediate : Ethyl 4-bromo-2-butenoate, closely related to this compound, is used as a medicinal intermediate, prepared through esterification and bromination of 2-butenoic acid (Ning, 2002).

Hydroformylation Catalyzed by Platinum-Tin Complexes : Ethyl 3-butenoate, similar to this compound, undergoes hydroformylation catalyzed by a cis-[PtCl2(PPh3)2]/SnCl2 bimetallic system, indicating potential applications in organic synthesis (Moretti, Botteghi, & Toniolo, 1987).

Safety and Hazards

Ethyl trans-4-phenyl-2-butenoate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

Properties

IUPAC Name |

ethyl (E)-4-phenylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZBCBTUPJJIKA-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.